![molecular formula C16H18F3N3O2S B2983361 3-(allylsulfanyl)-5-(2,2-dimethoxyethyl)-4-[3-(trifluoromethyl)phenyl]-4H-1,2,4-triazole CAS No. 303995-36-0](/img/structure/B2983361.png)
3-(allylsulfanyl)-5-(2,2-dimethoxyethyl)-4-[3-(trifluoromethyl)phenyl]-4H-1,2,4-triazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound is a type of 1,2,4-triazole, which is a class of heterocyclic compounds that contain a five-membered ring with three nitrogen atoms and two carbon atoms . The trifluoromethyl group and the allylsulfanyl group attached to the triazole ring could potentially give this compound unique properties, making it interesting for various applications .
Synthesis Analysis
While specific synthesis methods for this compound are not available, trifluoromethyl groups are often introduced using nucleophilic trifluoromethylation . Allylsulfanyl groups can potentially be introduced through nucleophilic substitution reactions .Molecular Structure Analysis
The molecular structure of this compound would likely be influenced by the electron-withdrawing nature of the trifluoromethyl group and the electron-donating nature of the allylsulfanyl group .Chemical Reactions Analysis
The reactivity of this compound could potentially be influenced by the trifluoromethyl group, which is known to enhance the electrophilicity of adjacent carbons .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would likely be influenced by the trifluoromethyl and allylsulfanyl groups. For instance, the trifluoromethyl group is known to increase the lipophilicity of compounds, which could influence their solubility and permeability .科学的研究の応用
Synthesis and Structural Analysis
Research has been conducted on the synthesis and growth regulatory activity of triazole derivatives, showcasing their potential in stimulating plant growth. A study by Eliazyan et al. (2011) highlighted the synthesis of compounds containing heterocyclic rings, demonstrating their role in plant growth regulation (Eliazyan et al., 2011). Additionally, Hordiichuk et al. (2017) investigated the formation of stable binuclear copper(I) π-complexes with a 1,2,4-triazole-based allyl derivative, revealing insights into the structural properties and interaction strengths of these complexes (Hordiichuk et al., 2017).
Biological Activities
The antimicrobial and antifungal activities of 1,2,4-triazole derivatives have been extensively studied. Colanceska-Ragenovic et al. (2001) synthesized 4-allyl/amino-5-aryl-1,2,4-triazoles and tested them against various bacteria and fungi, revealing significant inhibitory effects (Colanceska-Ragenovic et al., 2001). Similarly, research on pentafluorosulfanyl-containing triazoles by Yang et al. (2014) indicated their potential efficacy in inducing apoptosis in human leukemic monocyte lymphoma cells, suggesting their utility as antitumor agents (Yang et al., 2014).
Catalytic and Chemical Reactions
Kamijo et al. (2003) developed a method for synthesizing triazoles through a three-component coupling reaction using a Pd(0)-Cu(I) bimetallic catalyst, showcasing the versatility of triazole compounds in chemical synthesis (Kamijo et al., 2003).
作用機序
Target of Action
It is known that trifluoromethyl ketones are valuable synthetic targets and are used as synthons in the construction of fluorinated pharmacons .
Mode of Action
Trifluoromethyl groups are known to interact with their targets by activating the acid group and generating the trifluoromethyl anion in situ .
Biochemical Pathways
The synthesis of trifluoromethyl ketones involves a tandem process of a claisen condensation and a retro-claisen c-c bond cleavage .
Result of Action
The synthesis of trifluoromethyl ketones involves the generation of a trifluoromethyl anion, which could potentially interact with various cellular components .
Safety and Hazards
将来の方向性
特性
IUPAC Name |
3-(2,2-dimethoxyethyl)-5-prop-2-enylsulfanyl-4-[3-(trifluoromethyl)phenyl]-1,2,4-triazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18F3N3O2S/c1-4-8-25-15-21-20-13(10-14(23-2)24-3)22(15)12-7-5-6-11(9-12)16(17,18)19/h4-7,9,14H,1,8,10H2,2-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSFKOIXWUMWJEV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CC1=NN=C(N1C2=CC=CC(=C2)C(F)(F)F)SCC=C)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18F3N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
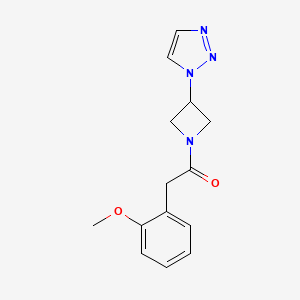
![1-((2-amino-2-oxoethyl)thio)-4-isobutyl-N-isopropyl-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2983279.png)
![7-(2-chlorobenzyl)-8-[(2-furylmethyl)amino]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2983280.png)
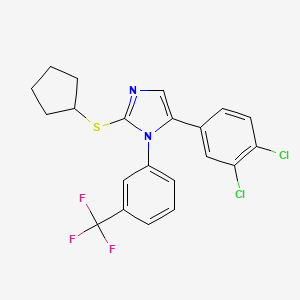
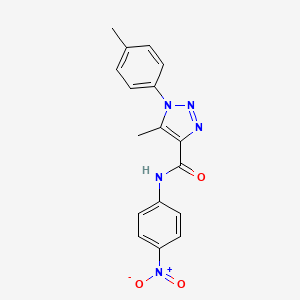
![N-(5-chloro-2-methoxyphenyl)-2-((4-isopentyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)thio)acetamide](/img/structure/B2983286.png)
![2-(4-methylphenyl)-N-{2-[(4-methylphenyl)sulfanyl]ethyl}acetamide](/img/structure/B2983287.png)
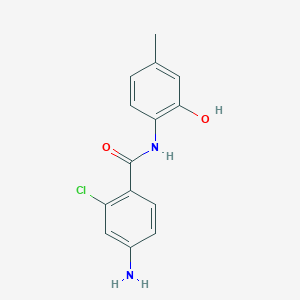
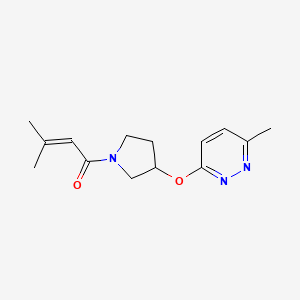

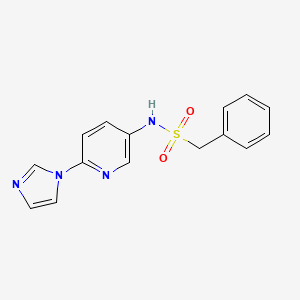
![Tert-butyl 1-(bromomethyl)-7-azabicyclo[2.2.1]heptane-7-carboxylate](/img/structure/B2983298.png)
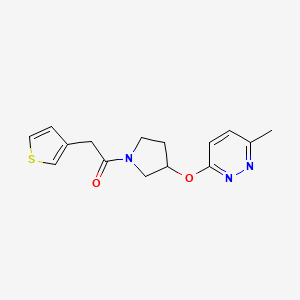
![(3,4-Dimethoxyphenyl)-[2-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-1-yl]methanone](/img/structure/B2983301.png)
